molecular formula C22H17N3O2 B3485805 4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide

4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide

Cat. No.: B3485805
M. Wt: 355.4 g/mol
InChI Key: AQKSYRPYXFUZHQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-phenylquinazoline-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an inhibitor of specific enzymes involved in disease pathways.

    Medicine: Investigated for its anti-cancer properties, particularly in inhibiting the growth of tumor cells.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with the proliferation and survival of cancer cells. Additionally, it may modulate other signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(4-phenylquinazolin-2-yl)benzamide
  • 4-methoxy-N-(4-phenyl-1,2-dihydroquinazolin-2-yl)benzamide
  • 4-halogen-N-(4-phenylquinazolin-2-yl)benzamide derivatives

Uniqueness

4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-N-(4-phenylquinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-17-13-11-16(12-14-17)21(26)25-22-23-19-10-6-5-9-18(19)20(24-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKSYRPYXFUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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